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The DTNB Assay for Sulfhydryl Group Quantification: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5,5'-dithio-bis-(2-nitrobenzoic acid) (**DTNB**) assay, commonly known as Ellman's assay. It is a widely used method for the quantification of free sulfhydryl (thiol) groups in a variety of samples, including proteins, peptides, and other biological molecules. This guide details the core principle of the assay, provides structured experimental protocols, and presents key quantitative data for accurate and reproducible results.

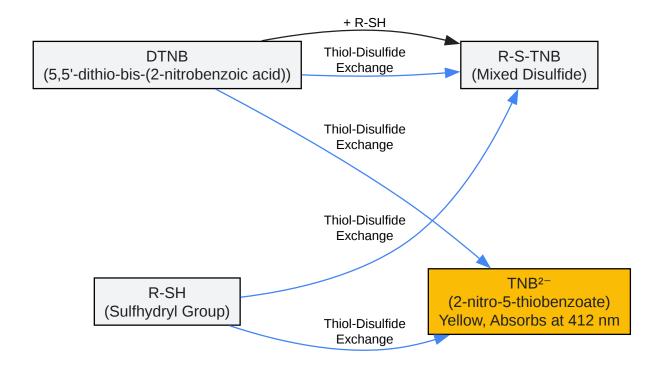
Core Principle of the DTNB Assay

The **DTNB** assay is a rapid and simple colorimetric method based on the chemical reaction between **DTNB** (Ellman's Reagent) and a free sulfhydryl group.[1][2] This reaction involves a thiol-disulfide exchange. The sulfhydryl group (R-SH) attacks the disulfide bond of **DTNB**, cleaving it to form a mixed disulfide (R-S-TNB) and one molecule of 2-nitro-5-thiobenzoic acid (TNB).[1][3]

The TNB molecule subsequently ionizes to the TNB²⁻ dianion at neutral or alkaline pH (typically pH 7-8), which exhibits a distinct yellow color.[4] This colored product has a strong absorbance at a wavelength of 412 nm.[1][2] The intensity of the yellow color, and thus the absorbance at 412 nm, is directly proportional to the concentration of free sulfhydryl groups in the sample.[3] The reaction is stoichiometric, with one mole of sulfhydryl reacting with one mole of **DTNB** to produce one mole of TNB.[4][5]



The reaction rate is dependent on several factors, including the pH of the reaction mixture, the pKa of the sulfhydryl group, and potential steric and electrostatic effects within the molecule containing the sulfhydryl group.[6]



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Diagram 1: Chemical reaction of **DTNB** with a sulfhydryl group.

Quantitative Data

The concentration of sulfhydryl groups can be determined either by using a standard curve of a known sulfhydryl-containing compound (e.g., L-cysteine) or by direct calculation using the Beer-Lambert law and the molar extinction coefficient of TNB.[2][7] The molar absorptivity of TNB has been a subject of some discussion in the literature, with values varying slightly depending on the reaction conditions.



Parameter	Value	Conditions	Reference
Molar Extinction Coefficient (ε) of TNB	14,150 M ⁻¹ cm ⁻¹	pH 7.3 - 8.0, dilute salt solutions	[6][7][8]
Molar Extinction Coefficient (ε) of TNB	13,600 M ⁻¹ cm ⁻¹	Original value reported by Ellman (1959)	[1][2][8]
Molar Extinction Coefficient (ε) of TNB	13,800 M ⁻¹ cm ⁻¹	0.1 M phosphate buffer, pH 7.4 at 37°C	[8]
Molar Extinction Coefficient (ε) of TNB	13,700 M ⁻¹ cm ⁻¹	6 M guanidinium chloride	[4]
Wavelength of Maximum Absorbance (λmax)	412 nm	рН 7.6 - 8.6	[1][6]

Experimental Protocols

Below are detailed methodologies for performing the **DTNB** assay. It is crucial to prepare fresh solutions and handle reagents appropriately.

Reagent Preparation

- Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.[3]
 - Prepare a 0.1 M sodium phosphate solution and adjust the pH to 8.0.
 - Add EDTA to a final concentration of 1 mM to chelate divalent metal ions that can oxidize sulfhydryl groups.
- **DTNB** Stock Solution (4 mg/mL): Dissolve 4 mg of **DTNB** in 1 mL of the Reaction Buffer.[7] This solution should be stored protected from light at 4°C.
- Standard Solution (e.g., 1.5 mM L-cysteine): Dissolve 5.268 mg of L-cysteine hydrochloride monohydrate (MW = 175.6 g/mol) in 20 mL of Reaction Buffer.[7] Prepare serial dilutions from this stock solution to generate a standard curve.



Protocol 1: Quantification using a Standard Curve

This protocol is recommended for accurate quantification by comparing the sample absorbance to a standard curve of a known thiol.

- Prepare Standards: Create a series of standard dilutions from the L-cysteine stock solution (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).[7]
- Prepare Samples: Dilute your unknown samples with the Reaction Buffer to ensure the absorbance falls within the linear range of the standard curve.
- Reaction Setup:
 - \circ To 250 μL of each standard and unknown sample in separate microplate wells or cuvettes, add 5 μL of the **DTNB** stock solution.
 - \circ For the blank, use 250 µL of the Reaction Buffer and add 5 µL of the **DTNB** stock solution.
- Incubation: Mix well and incubate at room temperature for 15 minutes.[7]
- Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
- Data Analysis:
 - Subtract the absorbance of the blank from all standard and sample readings.
 - Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
 - Determine the concentration of sulfhydryl groups in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: Quantification using Molar Extinction Coefficient

This protocol allows for a rapid estimation of sulfhydryl concentration without the need for a standard curve.



- · Reaction Setup:
 - In a cuvette, mix 1.25 mL of Reaction Buffer with 25 μL of the DTNB stock solution.[7]
 - Prepare a blank by adding 125 μL of Reaction Buffer to this mixture.
 - \circ For the sample, add 125 μL of the unknown sample to a separate cuvette containing the Reaction Buffer and **DTNB** solution.
- Incubation: Mix well and incubate at room temperature for 15 minutes.
- Measurement: Zero the spectrophotometer with the blank at 412 nm and then measure the absorbance of the sample.[7]
- Calculation: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law:
 - Concentration (M) = Absorbance / (ε * I)
 - Where $\varepsilon = 14{,}150 \text{ M}^{-1}\text{cm}^{-1}$ and I = path length of the cuvette (usually 1 cm).
 - Remember to account for the dilution of your sample in the final calculation.

Protocol 3: Differentiating Free and Protein-Bound Sulfhydryls

This method allows for the separate quantification of low-molecular-weight thiols and those attached to proteins.

- Separate Free and Protein-Bound Thiols:
 - Precipitate the proteins in your sample by adding an equal volume of 10% trichloroacetic acid (TCA).
 - Incubate on ice for 15 minutes.
 - Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[3]
- Quantify Free Sulfhydryls:

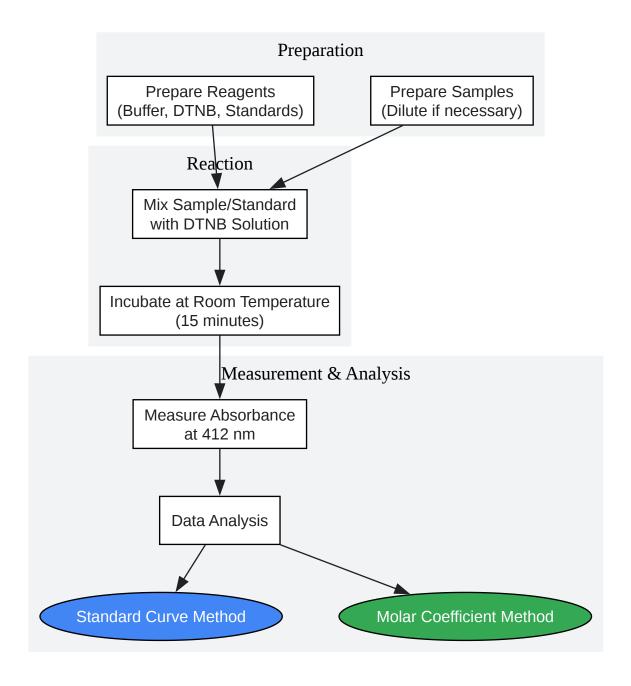






- Carefully collect the supernatant, which contains the low-molecular-weight free thiols.
- Perform the **DTNB** assay on the supernatant as described in Protocol 1 or 2.
- Quantify Total Sulfhydryls:
 - Perform the **DTNB** assay on a separate aliquot of the original, untreated sample as described in Protocol 1 or 2. This will give the total sulfhydryl concentration (free + protein-bound).
- · Calculate Protein-Bound Sulfhydryls:
 - Subtract the concentration of free sulfhydryls (from step 2) from the total sulfhydryl concentration (from step 3) to determine the concentration of protein-bound sulfhydryl groups.[3]





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Diagram 2: General experimental workflow for the DTNB assay.

Considerations and Limitations

pH: The reaction is pH-dependent, with optimal results typically obtained between pH 7 and
 8.[9]



- Interfering Substances: Compounds that absorb at or near 412 nm can interfere with the assay. It is important to run appropriate blanks.
- Reducing Agents: Other reducing agents present in the sample, such as dithiothreitol (DTT)
 or β-mercaptoethanol, will react with **DTNB** and lead to an overestimation of the target
 sulfhydryl groups. These should be removed prior to the assay.
- Stability of TNB: The TNB product is stable; however, in the presence of nitric oxide (NO),
 TNB can be reoxidized back to DTNB, leading to a loss of signal.[10]
- Accessibility of Sulfhydryl Groups: In proteins, some cysteine residues may be buried within
 the three-dimensional structure and inaccessible to **DTNB**. Denaturing conditions (e.g., using
 urea or guanidine HCl) may be required to expose these groups for total sulfhydryl
 quantification.[11]

Conclusion

The **DTNB** assay is a robust and versatile tool for the quantification of sulfhydryl groups. Its simplicity, speed, and reliability have made it a staple in biochemistry, protein chemistry, and drug development.[2][3] By understanding the core principles and adhering to standardized protocols, researchers can obtain accurate and reproducible data on the thiol content of their samples, providing valuable insights into protein structure, function, and redox state.

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